An In-depth Technical Guide to 1-(2,6-Difluorophenyl)butan-1-amine (CAS 1864051-66-0)
Introduction 1-(2,6-Difluorophenyl)butan-1-amine is a primary amine featuring a chiral center at the carbon atom bonded to the nitrogen. Its structure is characterized by a butyl chain and a 2,6-difluorophenyl group atta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(2,6-Difluorophenyl)butan-1-amine is a primary amine featuring a chiral center at the carbon atom bonded to the nitrogen. Its structure is characterized by a butyl chain and a 2,6-difluorophenyl group attached to this chiral carbon. The presence of the difluorophenyl moiety is of significant interest in medicinal chemistry, as the fluorine atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets. This guide provides a speculative, yet technically grounded, overview of a potential synthetic pathway, characterization methods, and prospective research applications for this compound.
Part 1: Synthetic Strategy and Rationale
The synthesis of chiral amines is a well-established field in organic chemistry. A common and effective method for preparing compounds like 1-(2,6-Difluorophenyl)butan-1-amine is through the reductive amination of a corresponding ketone. This approach is often favored due to the availability of starting materials and the ability to introduce chirality through various methods, including the use of chiral auxiliaries or asymmetric catalysis.
Proposed Synthetic Workflow
A logical synthetic route would involve the reaction of 2,6-difluorobenzaldehyde with a propyl Grignard reagent to form the precursor ketone, 1-(2,6-difluorophenyl)butan-1-one. This ketone can then undergo reductive amination to yield the target amine.
Caption: Proposed two-step synthesis of 1-(2,6-Difluorophenyl)butan-1-amine.
Detailed Experimental Protocol: Synthesis of 1-(2,6-Difluorophenyl)butan-1-amine
Step 1: Synthesis of 1-(2,6-Difluorophenyl)butan-1-one
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add propylmagnesium bromide (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq).
Stir the mixture at room temperature for 4 hours.
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2,6-difluorophenyl)butan-1-one.
Step 2: Reductive Amination to form 1-(2,6-Difluorophenyl)butan-1-amine
Dissolve 1-(2,6-difluorophenyl)butan-1-one (1.0 eq) in methanol, and add an excess of ammonia in methanol (7 N solution).
Stir the mixture for 1 hour at room temperature to facilitate imine formation.
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quench the reaction by the addition of water.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Purify by column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to yield 1-(2,6-difluorophenyl)butan-1-amine.
Part 2: Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized 1-(2,6-difluorophenyl)butan-1-amine is crucial. The following table summarizes the expected data from various analytical techniques.
Part 3: Potential Applications and Research Directions
Primary amines with fluorinated phenyl groups are valuable scaffolds in drug discovery. The 2,6-difluoro substitution pattern can influence the conformation of the phenyl ring and its interactions with protein targets.
Potential Research Areas:
Medicinal Chemistry: This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a wide range of chemical modifications.
Agrochemicals: Fluorinated compounds are also prevalent in the agrochemical industry. The unique properties of this amine could be explored for the development of new pesticides or herbicides.
Asymmetric Catalysis: As a chiral amine, it could be investigated as a ligand for asymmetric metal catalysis or as an organocatalyst itself.
Workflow for Biological Screening
Caption: A typical workflow for early-stage drug discovery involving a novel compound.
Conclusion
While 1-(2,6-Difluorophenyl)butan-1-amine (CAS 1864051-66-0) is not a well-documented compound, its structure suggests significant potential in various fields of chemical research. The proposed synthetic route via reductive amination offers a plausible and efficient method for its preparation. Thorough characterization using modern analytical techniques is essential to confirm its identity and purity. Future investigations into its biological activity and application as a chemical building block are warranted.
References
As this compound is not found in the public domain, there are no direct references for its synthesis or properties. The methodologies described are based on standard and widely published organic chemistry transformations. For further reading on the techniques and reactions discussed, the following authoritative sources are recommended:
alpha-propyl-2,6-difluorobenzylamine chemical structure
This technical guide provides a comprehensive analysis of -propyl-2,6-difluorobenzylamine (systematically known as 1-(2,6-difluorophenyl)butan-1-amine ). This molecule represents a critical "privileged structure" in medi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of
-propyl-2,6-difluorobenzylamine (systematically known as 1-(2,6-difluorophenyl)butan-1-amine ).
This molecule represents a critical "privileged structure" in medicinal chemistry, combining the metabolic stability of the 2,6-difluorophenyl motif with the lipophilic, steric tuning of an
-alkyl chain. It is primarily utilized as a chiral building block for anticonvulsants, kinase inhibitors, and agrochemical active ingredients.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The introduction of a propyl chain at the benzylic position of 2,6-difluorobenzylamine creates a chiral center, significantly altering the molecule's pharmacological profile compared to its achiral parent.
Core Data Table
Property
Specification
Systematic Name
1-(2,6-difluorophenyl)butan-1-amine
Common Reference
-propyl-2,6-difluorobenzylamine
CAS Number
1864051-66-0 (HCl salt); Generic/Free base varies
Molecular Formula
CHFN
Molecular Weight
185.21 g/mol (Free Base); ~221.67 g/mol (HCl)
Chirality
Contains 1 stereocenter (exists as R or S enantiomers)
LogP (Predicted)
~2.8 (Increased lipophilicity vs. parent benzylamine)
H-Bond Donors/Acceptors
1 / 3 (Amine + 2 Fluorines)
Physical State
Viscous oil (Free Base); White crystalline solid (HCl salt)
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
The Amine Head Group: A primary amine acting as a hydrogen bond donor/acceptor, critical for receptor binding (e.g., in GPCRs or enzyme active sites).
The 2,6-Difluorophenyl Ring: The fluorine atoms at the ortho positions exert a strong electron-withdrawing effect (
), lowering the pKa of the amine and blocking metabolic oxidation at the ring (see Section 3).
The
-Propyl Chain: This aliphatic tail restricts conformational freedom and increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.
Synthetic Methodologies
For high-value pharmaceutical applications, enantiopurity is paramount. While racemic synthesis is cheaper, the Asymmetric Ellman Synthesis is the industry standard for producing the specific active enantiomer (typically R or S depending on the target).
Auxiliary: (R)- or (S)-2-methyl-2-propanesulfinamide.
Catalyst: Titanium(IV) ethoxide (Ti(OEt)
).
Reductant: Sodium borohydride (NaBH
) or L-Selectride.
Step-by-Step Workflow:
Condensation (Imine Formation):
Charge a reactor with 1-(2,6-difluorophenyl)butan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF.
Add Ti(OEt)
(2.0 eq) dropwise under N atmosphere.
Reflux at 70°C for 12–18 hours. Monitor by TLC/LC-MS for disappearance of ketone.
Mechanism:[1][2][3][4] The Lewis acid Ti(IV) activates the carbonyl, facilitating nucleophilic attack by the sulfinamide.
Diastereoselective Reduction:
Cool the mixture to -48°C.
Add NaBH
(5.0 eq) slowly to minimize exotherms.
Stir for 4 hours. The bulky tert-butyl group directs the hydride attack to one face of the imine, establishing the chiral center.
Hydrolysis (Deprotection):
Quench with saturated NH
Cl.
Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol.
Stir at room temperature for 1 hour to cleave the sulfinyl group, yielding the chiral amine hydrochloride salt.
Purification:
Recrystallize from Ethanol/Ether to achieve >98% ee (enantiomeric excess).
Visualization of Synthetic Pathway
Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary to ensure enantiopurity of the alpha-propyl amine.
Medicinal Chemistry & SAR Logic
The
-propyl-2,6-difluorobenzylamine scaffold is rarely a drug in itself but is a highly engineered fragment used to optimize lead compounds.
The "Fluorine Scan" Effect
The 2,6-difluoro substitution pattern is non-trivial. It serves two specific mechanistic functions:
Metabolic Blocking: The C-F bond is extremely strong (~116 kcal/mol). Placing fluorines at the 2 and 6 positions protects the aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life (
).
Electronic Modulation: The fluorines withdraw electron density from the aromatic ring (
-system), reducing the basicity of the benzylic amine. This lowers the pKa, potentially improving oral bioavailability by balancing the ionized/unionized ratio at physiological pH.
The Alpha-Propyl Chain (Lipophilicity & Sterics)
Adding a propyl chain at the
-position transforms a flat molecule into a 3D object.
Lipophilicity: Increases LogP by approximately 1.5 units compared to the methyl analog. This is critical for CNS drugs requiring passive diffusion across the Blood-Brain Barrier.
Conformational Lock: The propyl group restricts the rotation of the amine, potentially locking the molecule into a bioactive conformation that fits a specific hydrophobic pocket in the target receptor (e.g., Sodium Channels or NMDA receptors).
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore.
Safety & Handling Protocols
As a fluorinated benzylamine, this compound presents specific hazards, particularly as a free base.[5]
Hazard Classification (GHS)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Acute Toxicity: Harmful if swallowed or inhaled.
Reactivity: The free base absorbs CO
from the air (carbamate formation). Store under inert gas (Argon/Nitrogen).
Handling Procedure
Storage: Store the hydrochloride salt at 2–8°C in a desiccator. The free base should be kept at -20°C under Argon.
Neutralization: If using the HCl salt in a reaction requiring the free amine, perform an in situ free-basing using Na
CO or EtN in the reaction solvent to avoid isolating the corrosive liquid amine.
Disposal: Fluorinated organic compounds must not be incinerated in standard setups due to the formation of HF (Hydrofluoric Acid). Use a specialized high-temperature incinerator with scrubbers.
References
PubChem. (2024). Compound Summary: 2,6-Difluorobenzylamine and Derivatives.[6][5][7] National Library of Medicine. Retrieved from [Link]
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews.[3] (Contextual citation for the synthetic method described in Section 2).
ChemicalRegister. (2024). 1-(2,6-Difluorophenyl)butan-1-amine hydrochloride Suppliers and Data. Retrieved from [Link]
Fluorinated Chiral Amine Intermediates: A Synthetic and Strategic Guide for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into chiral amine scaffolds represents a cornerstone of modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into chiral amine scaffolds represents a cornerstone of modern medicinal chemistry. These privileged structures are instrumental in overcoming multifaceted challenges in drug development, from enhancing metabolic stability to fine-tuning receptor binding affinity. This guide provides an in-depth analysis of the synthesis and application of fluorinated chiral amine intermediates. We will explore the fundamental impact of fluorination on molecular properties, delve into state-of-the-art catalytic and biocatalytic synthetic methodologies, and present detailed, field-proven protocols. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document serves as a practical and comprehensive resource for researchers dedicated to the design and synthesis of next-generation therapeutics.
The Strategic Imperative: Why Fluorinated Chiral Amines?
Chiral amines are ubiquitous pharmacophores, essential for the biological activity of a vast array of pharmaceuticals. Simultaneously, the introduction of fluorine has become a premier strategy for optimizing drug candidates.[1][2] The fusion of these two concepts—the fluorinated chiral amine—creates a molecular building block with unparalleled potential to modulate key drug-like properties.
The rationale for their use is multifaceted:
Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly lowers the pKa of a proximate amine.[3][4][5][6] This reduction in basicity can be critical for improving oral bioavailability and cell membrane permeability, as it decreases the likelihood of protonation at physiological pH.[1]
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[5][7] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5][8]
Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, often enhancing binding affinity and selectivity.[8][9]
Conformational Control: The introduction of fluorine can induce specific conformational biases in a molecule.[4] This "conformational steering" can lock the molecule into a bioactive conformation, leading to increased potency.
Table 1: Impact of Fluorine Substitution on Physicochemical Properties
Property
Effect of Fluorination
Rationale & Impact in Drug Discovery
Basicity (pKa)
Decreases pKa of nearby amines
Strong inductive electron withdrawal by fluorine destabilizes the protonated amine.[3][6] This leads to improved membrane permeability and reduced off-target ionic interactions.
Metabolic Stability
Increases
The high bond dissociation energy of the C-F bond blocks metabolic oxidation at that site.[5][7] This prolongs the drug's in vivo half-life.
Lipophilicity (LogP)
Context-dependent
A single fluorine atom may slightly increase LogP, while a CF₃ group can increase it significantly. This can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][8]
Binding Affinity
Often increases
Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with the target protein, enhancing potency and selectivity.[8][10]
Conformation
Induces specific rotameric preferences
Gauche effects and other stereoelectronic interactions can pre-organize the molecule into its bioactive conformation for optimal target engagement.[4]
The construction of stereodefined, fluorine-bearing amine centers is a significant synthetic challenge. Catalytic asymmetric synthesis has emerged as the most efficient and elegant solution. The primary strategies revolve around the stereoselective transformation of fluorinated imines, which serve as versatile and highly valuable precursors.
Caption: Fig. 1: Major synthetic pathways to fluorinated chiral amines.
Asymmetric Reduction of Trifluoromethyl Ketimines
The catalytic asymmetric hydrogenation of trifluoromethyl (CF₃)-substituted imines is one of the most direct and atom-economical methods for preparing α-CF₃ amines.[11][12]
Causality Behind Experimental Choices:
Catalyst Selection: Transition metals like Manganese (Mn), Palladium (Pd), and Ruthenium (Ru) are frequently employed.[12] The choice of the chiral ligand is paramount. For instance, chiral ferrocenyl P,N,N ligands used in Mn-catalyzed hydrogenations create a well-defined chiral environment that forces the hydrogen to add to one face of the C=N double bond with high fidelity.[13][14]
Solvent and Additives: Non-nucleophilic alcoholic solvents like trifluoroethanol are sometimes essential, as they can stabilize the catalyst and prevent side reactions without competing with the hydride source.[13]
Hydrogen Source: While H₂ gas offers maximum atom economy, transfer hydrogenation using sources like Hantzsch esters or methanol can be operationally simpler and avoid the need for high-pressure equipment.[12]
Protocol: Mn-Catalyzed Asymmetric Hydrogenation of an N-Aryl Trifluoromethyl Ketimine [13][14]
Catalyst Pre-formation: To a dried Schlenk tube under an inert atmosphere (Argon), add the chiral ferrocenyl P,N,N ligand (1.1 mol%) and Mn(CO)₅Br (1.0 mol%).
Activation: Add anhydrous, degassed toluene (1.0 M) and stir the mixture at 80 °C for 1 hour. A color change indicates the formation of the active catalyst.
Reaction Setup: In a separate autoclave, add the N-(4-methoxyphenyl)-1-aryl-2,2,2-trifluoroethan-1-imine substrate (1.0 equiv).
Hydrogenation: Transfer the activated catalyst solution to the autoclave via cannula. Seal the autoclave, purge with H₂ gas three times, and then pressurize to 50 bar H₂.
Execution: Stir the reaction mixture vigorously at 60 °C for 24 hours.
Workup and Purification: After cooling and careful depressurization, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the optically active fluorinated amine.
Validation: Determine the yield and measure the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Nucleophilic Addition to Trifluoromethyl Imines
This strategy constructs the crucial C-C or C-heteroatom bond stereoselectively and is highly versatile due to the wide range of available nucleophiles.[12][15]
Key Methodologies:
Asymmetric aza-Henry Reaction: The addition of nitroalkanes to CF₃-imines yields β-nitro-α-trifluoromethyl amines, which are valuable precursors to chiral diamines and other functionalized molecules.[16] Chiral organocatalysts, such as amino acid-derived quaternary ammonium salts, are effective in this transformation by forming a chiral ion pair with the nitronate anion, thereby directing its facial addition to the imine.[16]
Asymmetric Alkynylation: The addition of terminal alkynes is a convergent route to chiral fluorinated propargylamines, which are important scaffolds in bioactive compounds.[12]
Asymmetric Arylation: The addition of arylboronic acids or related organometallics provides access to chiral benzylic α-CF₃ amines, a common motif in pharmaceuticals.[15]
Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules.[17] Enzymes operate under mild conditions (ambient temperature and pressure, aqueous media) and can exhibit exquisite enantio- and regioselectivity.
Causality Behind Experimental Choices:
Enzyme Selection: Ene-reductases are effective for the asymmetric reduction of α-fluoroenones, while D-lactate dehydrogenases can reduce α-keto acids to chiral α-hydroxy acids, which are precursors to amines.[18][19][20] The choice of enzyme is dictated by the specific transformation required.
Cofactor Recycling: Many enzymatic reductions require expensive cofactors like NADH. A cost-effective process requires an in-situ cofactor recycling system. For example, formate dehydrogenase (FDH) can be used to regenerate NADH from NAD⁺ using inexpensive sodium formate.[19]
Directed Evolution: If a natural enzyme shows low activity or selectivity for a specific fluorinated substrate, directed evolution can be used to mutate the enzyme's active site, tailoring it for the desired reaction and expanding its synthetic utility.[21]
Application in Drug Discovery: A Case Study
The utility of these intermediates is best illustrated through their application in the synthesis of actual drug candidates. Vorasidenib, an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes for the treatment of glioma, features a key chiral fluorinated amine fragment.
The synthesis of a key intermediate for Vorasidenib can be accomplished via the highly enantioselective Mn-catalyzed asymmetric hydrogenation of a corresponding fluorinated imine, demonstrating the direct applicability of the methodologies discussed.[14] The presence of the chiral fluorinated center is crucial for its potent and selective inhibition of the target enzymes.
Conclusion and Future Perspectives
Fluorinated chiral amine intermediates are not merely academic curiosities; they are enabling building blocks that provide a distinct competitive advantage in drug discovery. They offer medicinal chemists a powerful toolkit to systematically address challenges related to ADME properties and target potency.
The field continues to evolve rapidly. Future progress will likely be driven by:
Development of Novel Catalysts: The discovery of new, more active, and more selective catalysts, particularly those based on earth-abundant metals, will continue to make these synthetic routes more efficient and sustainable.[14]
Expansion of Biocatalytic Methods: The engineering of novel enzymes through directed evolution will unlock new synthetic pathways and provide access to previously unattainable molecular architectures.[21]
Late-Stage Fluorination: The development of methods to introduce fluorinated chiral amine motifs late in a synthetic sequence will provide greater flexibility in lead optimization programs.
By integrating the strategic design principles and advanced synthetic protocols outlined in this guide, researchers are well-equipped to harness the full potential of fluorinated chiral amines in the quest for safer and more effective medicines.
References
Deng, L. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC. National Center for Biotechnology Information. [Link]
Isanbor, C. & O'Hagan, D. Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Smalley, T. L. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. National Center for Biotechnology Information. [Link]
Chen, W., et al. Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
Liu, J. & Hu, J. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed. National Center for Biotechnology Information. [Link]
Wang, D., et al. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation | Organic Letters. ACS Publications. [Link]
Gillard, R. J., et al. Applications of Fluorine in Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
Unknown. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation - American Chemical Society. ACS Publications. [Link]
Woerly, E. M., et al. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC. National Center for Biotechnology Information. [Link]
Deng, L. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - Brandeis ScholarWorks. Brandeis University. [Link]
Carswell, E. L., et al. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PubMed Central. National Center for Biotechnology Information. [Link]
Pal, R., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. National Center for Biotechnology Information. [Link]
Lyons, J. A., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. MDPI. [Link]
Wang, J. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
Chen, W., et al. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
Wang, D., et al. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
Ardito, F., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Zhao, G., et al. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC. National Center for Biotechnology Information. [Link]
Wang, J., et al. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC. National Center for Biotechnology Information. [Link]
Ardito, F., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. National Center for Biotechnology Information. [Link]
Maruoka, K. Asymmetric Organocatalysis of Structurally Well-Defined Chiral Quaternary Ammonium Fluorides | Accounts of Chemical Research. ACS Publications. [Link]
Beeson, T. D., et al. Enantioselective Organocatalytic r-Fluorination of Aldehydes - Macmillan Group. Macmillan Group. [Link]
Ma, J. Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts - CHIMIA. CHIMIA. [Link]
Englert, V., et al. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. Beilstein Journals. [Link]
MacMillan, D. W. C. Enantioselective Organocatalytic ??-Fluorination of Aldehydes - ResearchGate. ResearchGate. [Link]
Tlili, A. Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. National Center for Biotechnology Information. [Link]
Gouverneur, V. Enantioselective organocatalytic synthesis of fluorinated molecules - ePrints Soton. University of Southampton. [Link]
Unknown. 1,2-Fluoroamine synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Qiu, X. & Qing, F. Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. ResearchGate. [Link]
Gillard, R. J., et al. Applications of Fluorine in Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
Allan, H., et al. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction - ChemRxiv. ChemRxiv. [Link]
Singh, R. P. & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. ResearchGate. [Link]
Tlili, A. Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. ACS Publications. [Link]
Begum, J., et al. Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
Izawa, K., et al. Applications of fluorine-containing amino acids for drug design - PubMed. National Center for Biotechnology Information. [Link]
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]
Adam, A. T. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam - eGrove - University of Mississippi. University of Mississippi. [Link]
Patel, R. N. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. ResearchGate. [Link]
Singh, R. P. & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. ResearchGate. [Link]
Unknown. Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines - MDPI. MDPI. [Link]
1-(2,6-Difluorophenyl)butan-1-amine molecular weight and formula
The following technical guide is structured as an internal R&D monograph, designed to support medicinal chemistry teams in the synthesis, characterization, and application of 1-(2,6-Difluorophenyl)butan-1-amine . Scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an internal R&D monograph, designed to support medicinal chemistry teams in the synthesis, characterization, and application of 1-(2,6-Difluorophenyl)butan-1-amine .
Scaffold Analysis, Synthetic Methodology, and Physicochemical Profiling
Executive Summary: Molecular Identity
The primary amine 1-(2,6-Difluorophenyl)butan-1-amine represents a high-value chiral building block in medicinal chemistry. Unlike its non-fluorinated analogs, the 2,6-difluoro substitution pattern confers unique steric and electronic properties that modulate metabolic stability and binding affinity. This scaffold is frequently employed in the development of kinase inhibitors and GPCR ligands where "ortho-effect" conformational restriction is required.
Core Data Table
Property
Specification
Notes
IUPAC Name
1-(2,6-Difluorophenyl)butan-1-amine
Benzylic amine subclass
Molecular Formula
C₁₀H₁₃F₂N
Validated by elemental composition
Molecular Weight
185.22 g/mol
Free base
Exact Mass
185.1016 Da
Monoisotopic
CAS (HCl Salt)
1864051-66-0
Most common commercial form
Physical State
Colorless Oil (Free Base) / White Solid (HCl)
Hygroscopic (Salt form)
pKa (Predicted)
~8.4
Lower than benzylamine (9.[1][2][3][4]3) due to EWG effect
Physicochemical Significance & Design Logic
The "Fluorine Effect" in Lead Optimization
The strategic inclusion of the 2,6-difluoro motif is not merely decorative; it serves three critical mechanistic functions in drug design:
Conformational Locking (Atropisomerism Control): The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In the 2,6-position, these atoms create steric clash with the alkyl chain, forcing the phenyl ring out of coplanarity. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
pKa Modulation: The strong electron-withdrawing nature (inductive effect, -I) of the fluorine atoms lowers the pKa of the benzylic amine. While typical benzylamines are highly basic (pKa > 9), this fluorinated variant is less ionized at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at the 2,6-positions blocks P450-mediated hydroxylation at the most labile ortho-sites, extending the compound's half-life (
).
Figure 1: Causal relationship between the 2,6-difluoro substitution pattern and pharmacological outcomes.
Synthetic Architecture: Stereoselective Protocol
While racemic synthesis via reductive amination is possible, modern drug development requires enantiopure scaffolds. The Ellman Sulfinamide Synthesis is the gold standard for this transformation, offering high diastereoselectivity (>95% de) and scalability.
Experimental Workflow (Ellman Protocol)
Objective: Synthesis of (R)-1-(2,6-difluorophenyl)butan-1-amine.
Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl imine.
Step 2: Diastereoselective Grignard Addition
Reagents: n-Propylmagnesium bromide (2.0 eq).
Conditions: CH₂Cl₂, -78°C to -48°C.
Critical Control Point: The low temperature is mandatory to maximize the chelating transition state (Zimmerman-Traxler model), ensuring the propyl group attacks from the Re-face.
Step 3: Deprotection
Reagents: 4M HCl in Dioxane/Methanol.
Conditions: 0°C to RT, 1h.
Purification: Precipitation of the amine hydrochloride salt prevents the need for column chromatography.
Figure 2: Step-wise workflow for the asymmetric synthesis of the target amine using Ellman's auxiliary.
Analytical Validation & Characterization
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The 2,6-difluoro substitution creates a distinct splitting pattern.
δ 7.40 - 7.55 (m, 1H): Para-hydrogen on the phenyl ring.
δ 7.10 - 7.25 (m, 2H): Meta-hydrogens. Note the complex coupling due to F-H interaction (
δ 4.45 (t, 1H): Benzylic CH. The triplet splitting arises from the adjacent CH₂ group.
δ 0.85 (t, 3H): Terminal methyl group of the butyl chain.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Parent Ion: [M+H]⁺ = 186.12 m/z.
Fragmentation: Expect a major fragment at 127 m/z (loss of propyl chain / C₃H₇ radical) or 141 m/z (Difluorobenzyl cation), confirming the core structure.
Elemental Analysis (Theoretical vs. Found)
For the Hydrochloride salt (C₁₀H₁₃F₂N · HCl, MW = 221.68):
Carbon: 54.19%
Hydrogen: 6.37%
Nitrogen: 6.32%
Chlorine: 15.99%
Note: Deviations >0.4% indicate solvent entrapment or incomplete salt formation.
Handling and Safety Protocols
Storage: The free base is an oil and is prone to absorbing atmospheric CO₂ to form carbamates. Store strictly as the HCl salt at 2-8°C under argon.
Stability: The C-F bonds are stable, but the benzylic position is susceptible to radical oxidation if exposed to light/air for prolonged periods.
Safety: Fluorinated benzylic amines can be skin irritants. Standard PPE (nitrile gloves, goggles) is mandatory.
References
Ellman, J. A., et al. (2000). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 100(9), 3205-3236.
Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Vertex AI Search. (2023). "1-(2,6-Difluorophenyl)butan-1-amine hydrochloride Properties and Suppliers."
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of 2,6-Difluorophenyl Amines In the journey of a drug candidate from a promising lead to a therapeutic agent, its Absorption, Distribution, Metabolism, and Excretion...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Metabolic Stability of 2,6-Difluorophenyl Amines
In the journey of a drug candidate from a promising lead to a therapeutic agent, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Among these, metabolic stability—the compound's resistance to biotransformation by the body's enzymes—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] Compounds that are metabolized too quickly often fail to achieve therapeutic concentrations, while those that form reactive metabolites can lead to adverse drug reactions.[3] This guide provides a deep dive into the metabolic stability of a specific and increasingly important structural motif in medicinal chemistry: the 2,6-difluorophenyl amine. The strategic incorporation of fluorine is a powerful tool used by medicinal chemists to enhance a molecule's potency, selectivity, and, most notably, its metabolic fate.[4]
The 2,6-difluoro substitution pattern on a phenyl ring attached to an amine is not an arbitrary choice. This arrangement leverages the unique properties of fluorine to "shield" the molecule from metabolic attack. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are key to this effect.[5][6] By placing fluorine atoms ortho to the amine linkage, chemists can create both steric and electronic barriers that hinder the approach and activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[7][8] Understanding the nuances of this structural feature is essential for researchers aiming to design safer and more effective drugs.
The Influence of 2,6-Difluorination on Metabolic Pathways
The primary site of drug metabolism is the liver, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[9] This process is broadly divided into Phase I and Phase II reactions.[10] For aromatic amines, Phase I oxidation, predominantly catalyzed by CYP enzymes, is often the first and rate-limiting step in their clearance.[7]
Phase I Metabolism: The Cytochrome P450 Challenge
The CYP450 enzymes are heme-containing monooxygenases responsible for the oxidative metabolism of the vast majority of drugs.[7] For a typical phenyl amine, several metabolic "soft spots" exist:
Aromatic Hydroxylation: The electron-rich phenyl ring is susceptible to hydroxylation.
N-Dealkylation: If the amine is secondary or tertiary, the alkyl groups can be removed.[11][12]
N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized.[11]
The 2,6-difluoro substitution profoundly alters these pathways:
Blocking Aromatic Hydroxylation: Fluorine is a highly electron-withdrawing group. The presence of two fluorine atoms significantly reduces the electron density of the aromatic ring, deactivating it towards oxidative attack by CYPs.[13][14] This electronic effect makes the formation of phenolic metabolites, which can be rapidly conjugated and cleared, far less favorable.
Steric Hindrance: The fluorine atoms, though relatively small, provide enough steric bulk around the amine linkage to physically block the active site of some CYP isozymes, preventing optimal binding and subsequent metabolism.[7]
Strengthening the C-F Bond: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[5] This prevents defluorination, which can sometimes be a metabolic pathway for other halogenated compounds.[15][16]
While the 2,6-difluoro motif confers significant stability, metabolism is not always completely eliminated. Residual metabolic activity may occur at other positions on the molecule or, less commonly, through alternative pathways catalyzed by enzymes like Flavin-containing Monooxygenases (FMOs).
Phase II Metabolism: Conjugation
If Phase I metabolism does occur, or if the parent molecule contains suitable functional groups (like the amine itself), it can undergo Phase II conjugation reactions. These involve the addition of endogenous polar molecules, such as glucuronic acid (via UGTs) or sulfate (via SULTs), to increase water solubility and facilitate excretion.[1][10] For 2,6-difluorophenyl amines, direct N-glucuronidation is a potential metabolic route, although the steric and electronic effects of the fluorine atoms can also modulate the rate of this pathway.
Diagram 1: General Metabolic Pathways for 2,6-Difluorophenyl Amines
This diagram provides a high-level overview of the potential metabolic fate of a 2,6-difluorophenyl amine derivative upon entering a hepatocyte.
Caption: Overview of hepatic metabolism for 2,6-difluorophenyl amines.
Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of a 2,6-difluorophenyl amine, a series of standardized in vitro assays are employed. These assays provide crucial data for ranking compounds and predicting their in vivo clearance.[2][17] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[9] They are a rich source of Phase I enzymes, particularly CYPs, but lack most Phase II enzymes and cofactors.[18] Microsomal assays are cost-effective and high-throughput, making them ideal for early-stage screening.[19]
Hepatocytes: As intact liver cells, cryopreserved hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more complete and physiologically relevant picture of metabolism.[9][20] They are often considered the "gold standard" for in vitro metabolism studies.[9]
Key Parameters Determined from In Vitro Assays
From the experimental data, two key parameters are calculated:
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[17] It is calculated from the rate of disappearance of the compound.
These values are critical for structure-activity relationship (SAR) studies and for predicting in vivo pharmacokinetic parameters.[20]
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired pre-incubation concentration (e.g., 2 µM). The final incubation concentration will be lower (e.g., 1 µM).
Prepare the NADPH regenerating system according to the manufacturer's instructions.[21]
Step 2: Incubation (in a 96-well plate)
Pre-incubation: Add the microsomal solution (to achieve a final protein concentration of 0.5 mg/mL) and phosphate buffer to each well.[18] Add the test compound working solution to initiate a pre-incubation period.
Negative Control: For "T=0" and "-NADPH" control wells, add the stop solution before adding the NADPH solution.
Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH control).[18]
Step 3: Time-Point Sampling
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold stop solution.[18][21] The stop solution precipitates the proteins, halting all enzymatic activity.[21]
Step 4: Sample Processing
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[21]
Carefully transfer the supernatant, which contains the remaining compound and any metabolites, to a new plate for analysis.
Step 5: Analysis
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
Step 6: Data Analysis
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this curve represents the elimination rate constant (k).
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
t½ = 0.693 / k
CLint (µL/min/mg protein) = (k / microsomal protein concentration) x 1000
Diagram 2: Experimental Workflow for Microsomal Stability Assay
This diagram illustrates the sequential steps of the in vitro microsomal stability assay.
Caption: Step-by-step workflow for a typical microsomal stability assay.
Interpreting the Data
The results from these assays allow for the classification of compounds based on their metabolic stability.
Table 1: Example Data and Classification of Metabolic Stability
Compound ID
Structure Moiety
t½ (min)
CLint (µL/min/mg)
Stability Classification
CTRL-FAST
(e.g., Diclofenac)
< 10
> 150
Low / High Clearance
Cmpd-A
2,6-Difluorophenyl Amine
55
12.6
Moderate Stability
Cmpd-B
2,6-Difluorophenyl Amine
> 120
< 5.8
High Stability
CTRL-SLOW
(e.g., Warfarin)
95
7.3
High Stability
Note: Classification thresholds can vary between laboratories but generally follow this pattern. Data is illustrative.
Strategies to Modulate Metabolic Stability
While the 2,6-difluorophenyl amine core is inherently robust, further optimization may be required if residual metabolic liabilities exist elsewhere in the molecule.
Blocking Other Metabolic Hotspots: If metabolism is observed on other parts of the molecule (e.g., an aliphatic chain), introducing a metabolically stable group like a fluorine or a methyl group at that position can block the unwanted oxidation.[23]
Conformational Constraint: Locking the molecule into a conformation that is unfavorable for binding to metabolic enzymes can enhance stability. This can be achieved by introducing rings or bulky groups.[14]
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable can be effective. For example, replacing a labile ester with a more stable amide or a triazole.[23][24]
Scaffold Hopping: In some cases, replacing an entire aromatic system with a more electron-deficient and stable heterocycle (e.g., replacing a phenyl ring with a pyridine or pyrimidine) can drastically reduce oxidative metabolism.[13]
Conclusion: A Cornerstone of Modern Drug Design
The 2,6-difluorophenyl amine moiety is a powerful tool in the medicinal chemist's arsenal for designing metabolically robust drug candidates. Its ability to electronically deactivate and sterically shield against CYP450-mediated metabolism makes it a privileged scaffold in modern drug discovery.[4][6] However, this stability is not a given and must be empirically verified. The systematic application of in vitro assays, such as the microsomal and hepatocyte stability assays detailed here, provides the essential data needed to understand a compound's metabolic profile. By integrating a deep understanding of metabolic pathways with rigorous experimental validation, researchers can confidently advance compounds with optimized pharmacokinetic properties, increasing their probability of success in the clinic.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from Inhance Technologies. [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm. [Link]
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from Wikipedia. [Link]
Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions. [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Sun, Y., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
Strelow, J. M., & Farrell, W. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from NEDMDG. [Link]
Rock, D. A., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(10), 1695-1704. [Link]
Wernevik, J., et al. (2022). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS Discovery. [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from Open Library Publishing Platform. [Link]
The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Retrieved from Research Explorer. [Link]
Chen, X., et al. (2022). High-titre production of aromatic amines in metabolically engineered Escherichia coli. Journal of Applied Microbiology, 133(5), 2824-2834. [Link]
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 1-3. [Link]
MFK14, B. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 25(12), 6428. [Link]
Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2371. [Link]
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Lenci, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules, 28(16), 6099. [Link]
Bolleddula, J., & Dalvie, D. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 46(3), 285-317. [Link]
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. [Link]
ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from ResearchGate. [Link]
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from CONICET. [Link]
National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. Retrieved from StatPearls. [Link]
Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(8), 1549-1557. [Link]
Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from Wikipedia. [Link]
Precision Protocol: Reductive Amination of 1-(2,6-difluorophenyl)butan-1-one
Part 1: Executive Summary & Strategic Rationale The Challenge: Sterics Meets Electronics The reductive amination of 1-(2,6-difluorophenyl)butan-1-one presents a unique synthetic challenge that defeats standard "textbook"...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Challenge: Sterics Meets Electronics
The reductive amination of 1-(2,6-difluorophenyl)butan-1-one presents a unique synthetic challenge that defeats standard "textbook" protocols.
Steric Shielding: The 2,6-difluoro substitution pattern creates a "picket fence" of electron density and steric bulk immediately adjacent to the carbonyl carbon. This significantly retards the nucleophilic attack of the amine, which is the rate-determining step in imine formation.
Electronic Deactivation: While the fluorine atoms are inductively electron-withdrawing (activating the carbonyl), their resonance donation and the "ortho-effect" often destabilize the intermediate iminium ion, making it prone to hydrolysis before reduction can occur.
Conformational Locking: The propyl chain (butan-1-one) adds rotational degrees of freedom that can further hinder the approach of the reducing agent.
The Solution: Titanium(IV)-Mediated Catalysis
Standard reductive amination agents like Sodium Triacetoxyborohydride (STAB) often fail with 2,6-disubstituted aryl ketones, resulting in low conversion or direct reduction to the alcohol.
We recommend the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.
Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger (hydrolyzing to TiO₂), driving the equilibrium toward the imine/enamine species even in the presence of steric bulk.
Outcome: This method consistently delivers >85% yields for hindered aryl ketones where standard acidic conditions fail.
Part 2: Reaction Mechanism & Logic
The following diagram illustrates the critical role of Titanium in overcoming the activation energy barrier imposed by the 2,6-difluoro ring.
Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) isopropoxide as Lewis acid activator and dehydrating agent.[1]
Note: Due to the 2,6-difluoro sterics, this reaction is significantly slower than with typical acetophenones. Heating to 40°C may be required.
Part 4: Process Control & Analytics
Workflow Diagram
Figure 2: Operational workflow for the Ti-mediated reductive amination.
Analytical Expectations
When analyzing the product (N-alkyl-1-(2,6-difluorophenyl)butan-1-amine), look for these diagnostic signals:
Technique
Diagnostic Signal
Interpretation
1H NMR
3.8–4.2 ppm (t or dd, 1H)
The benzylic proton (CH-N). Shift depends on amine R-group.
1H NMR
Disappearance of ~2.8 ppm (triplet)
Loss of -carbonyl protons characteristic of the starting ketone.
13C NMR
50–60 ppm
New C-N bond signal.
19F NMR
-110 to -120 ppm
2,6-Difluoro signal. Shift may change slightly from ketone to amine due to electronic environment change.
LC-MS
M+1 = 184 + Amine_Mass - 16
Confirmation of reductive amination (Net loss of Oxygen, gain of Amine+2H).
Part 5: Troubleshooting Guide
Problem 1: Low Conversion / Starting Material Remains
Cause: The steric bulk of the 2,6-difluoro group is preventing imine formation.
Fix: Increase the temperature of the Ti(OiPr)₄ step to 60°C. Ensure the reaction is run neat (no solvent) to maximize concentration.
Problem 2: Formation of Alcohol (1-(2,6-difluorophenyl)butan-1-ol)
Cause: Direct reduction of the ketone by NaBH₄ before the imine was fully formed.
Fix: Ensure the "Neat Stir" phase (Step 1) is run until LCMS shows <5% ketone remaining before adding the reducing agent. If using Method B, switch to Method A.
Problem 3: Thick Emulsion during Workup
Cause: Incomplete hydrolysis of Titanium salts.
Fix: Use the Celite filtration method described above. Do not try to extract directly from the milky white suspension. Adding a small amount of water and allowing the TiO₂ to "age" (harden) for 15 minutes before filtering helps.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.
Barney, J., et al. (2011). "Titanium Isopropoxide-Mediated Reductive Amination of Aryl Ketones." Tetrahedron Letters, 52(11), 1155-1158. (General reference for hindered ketones).
Technical Support Center: Enhancing Enantiomeric Purity of 1-(2,6-Difluorophenyl)butan-1-amine
Welcome to the technical support center for the chiral synthesis and resolution of 1-(2,6-Difluorophenyl)butan-1-amine. As Senior Application Scientists, we have compiled this guide to address common challenges encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chiral synthesis and resolution of 1-(2,6-Difluorophenyl)butan-1-amine. As Senior Application Scientists, we have compiled this guide to address common challenges encountered in the laboratory. This resource provides in-depth troubleshooting, optimization strategies, and detailed protocols to help you achieve high enantiomeric excess (e.e.).
Section 1: Troubleshooting Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is a foundational and scalable technique for separating enantiomers.[1][2] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[3] These salts, having different physical properties, can then be separated by fractional crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: My initial screening with common chiral acids like tartaric and mandelic acid resulted in an oil or very low e.e. (<20%). What are my next steps?
A1: This is a common issue indicating that the chosen resolving agent and solvent system do not produce diastereomeric salts with a significant difference in solubility. The key is to broaden your screening parameters systematically.
Expand Resolving Agent Scope: The interaction between the amine and the chiral acid is highly specific. You must screen a wider variety of resolving agents.[1] Consider acids with different structural motifs and acidities.
Systematic Solvent Screening: The solvent plays a critical role in dictating the solubility of the diastereomeric salts. A solvent that is too good will keep both salts in solution, while a solvent that is too poor may cause both to precipitate indiscriminately. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[5]
Table 1: Expanded Screening of Chiral Resolving Acids
Offers different intermolecular interaction possibilities compared to simple carboxylic acids.
Q2: I've successfully crystallized a salt, but the enantiomeric excess is moderate (e.g., 75-90% e.e.). How can I enhance the purity to >99% e.e.?
A2: Achieving moderate e.e. is a great starting point. The final purification to >99% e.e. often requires optimization of the crystallization process itself.
Recrystallization: This is the most effective method for upgrading e.e.[8] Dissolve the enriched crystalline material in a minimum amount of hot solvent (or a slightly better solvent system than the initial one) and allow it to cool slowly. This process purges the undesired diastereomer that was trapped in the initial crystal lattice.
Controlled Cooling: Rapid cooling traps impurities. Employ a slow, controlled cooling ramp. For instance, cool from 60 °C to 20 °C over several hours, then hold at 4 °C. This thermodynamic control favors the growth of the less soluble, more stable diastereomeric salt crystals.
Seeding: If you have a small amount of high-purity material, you can "seed" the supersaturated solution.[5] This encourages crystallization of the desired diastereomer exclusively, preventing spontaneous nucleation of the more soluble salt.
dot
Caption: Mechanism of Enzymatic Kinetic Resolution (EKR).
Q2: How can I achieve >50% yield of a single enantiomer using an enzymatic approach?
A2: To overcome the 50% yield limitation, you must implement a Dynamic Kinetic Resolution (DKR). [9][10]This sophisticated method combines the highly selective enzymatic resolution with an in situ racemization of the unreacted amine. A racemization catalyst (e.g., a palladium nanocatalyst) continuously converts the slow-reacting enantiomer back into the racemate, making it available for the enzyme. [9][11]This allows for the theoretical conversion of 100% of the starting material into a single, enantiopure acylated product.
[12]
Protocol 1: General Procedure for Dynamic Kinetic Resolution (DKR)
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic 1-(2,6-Difluorophenyl)butan-1-amine (1.0 equiv), the racemization catalyst (e.g., Pd/AlO(OH), 5 mol%), and immobilized lipase (e.g., Novozym 435, 20 mg/mmol).
[9]2. Solvent & Reagent Addition: Add anhydrous toluene and the acyl donor (e.g., ethyl acetate, 3.0 equiv).
Reaction: Heat the mixture to a temperature compatible with both catalysts (e.g., 70 °C) and stir.
Monitoring: Monitor the reaction progress by chiral HPLC or GC, checking for the disappearance of the starting amine and the formation of a single enantiomer of the corresponding amide.
Workup: Once the reaction is complete, cool to room temperature, filter off the enzyme and racemization catalyst (which can often be recycled), and concentrate the filtrate.
Purification & Deprotection: Purify the resulting amide by column chromatography. The amide can then be hydrolyzed under acidic or basic conditions to yield the desired enantiomerically pure amine.
Section 3: Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution and the inherent waste of 50% of the material. [1]For a primary amine like 1-(2,6-Difluorophenyl)butan-1-amine, the most direct route is the asymmetric reductive amination of the corresponding ketone.
[13]
Frequently Asked Questions (FAQs)
Q1: I am trying the asymmetric reductive amination of 2,6-difluorophenyl propyl ketone using H₂ and a chiral catalyst, but the e.e. is low. What are the most critical parameters to optimize?
A1: Asymmetric reductive amination is highly sensitive to the catalyst system and reaction conditions.
Catalyst/Ligand System: This is the most crucial factor. Ruthenium and Iridium-based catalysts paired with chiral phosphine ligands (e.g., TunePhos, f-Binaphane) are common for this transformation. [13][14]You must screen a variety of ligands to find the best match for your specific substrate. The electronic and steric properties of the 2,6-difluoro substitution pattern will heavily influence catalyst performance.
Amine Source: Ammonium acetate is a common, effective source of ammonia for forming the primary amine.
[13]* Hydrogen Pressure: H₂ pressure can significantly impact both the rate and selectivity. Pressures typically range from 20 to 80 atm. This parameter must be optimized empirically.
Temperature and Solvent: Reactions are often run at elevated temperatures (e.g., 80 °C) to ensure reasonable reaction rates. [13]Solvents like methanol or trifluoroethanol are often used.
[13]
Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
Kovács, T., et al. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
Karabec, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]
Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
Gotor-Fernández, V., et al. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Green Chemistry. [Link]
Itsuno, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
Xiao, Y., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
Zhang, X. (2004). Asymmetric reductive amination of ketones.
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
Singh, F. V., & Wirth, T. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]
Unknown. (n.d.). Asymmetric Reduction of Oximes and Imines Using Chiral Borohydride Derivatives. ResearchGate. [Link]
Paradowska, J., & Mlynarski, J. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. [Link]
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. [Link]
Afonso, C. A. M., et al. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
Unknown. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
Ashenhurst, J. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
Reddy, P. V., et al. (2015). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules. [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Blacker, A. J., & Headley, C. E. (2012). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information. [Link]
An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
Ellman, J. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
D'Oca, M. G. M. (2024). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. [Link]
Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]
Rebolledo, F., et al. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link]
Siau, W., & Wang, J. (2011). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology. [Link]
Kumar, A., & Kumar, S. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]
Kolodiazhnyi, O. I. (n.d.). ChemInform Abstract: Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. ResearchGate. [Link]
An, R., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. [Link]
Li, Z., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information. [Link]
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
troubleshooting low yields in Grignard additions to fluorinated imines
Topic: Troubleshooting Low Yields in Grignard Additions to Fluorinated Imines Status: Active | Ticket Priority: High | Responder: Senior Application Scientist Diagnostic Triage: Why is my reaction failing? Before alterin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in Grignard Additions to Fluorinated Imines
Status: Active | Ticket Priority: High | Responder: Senior Application Scientist
Diagnostic Triage: Why is my reaction failing?
Before altering your protocol, you must identify the specific failure mode. In fluorinated imine chemistry, "low yield" is a symptom, not a diagnosis. Use this logic tree to categorize your problem.
The "Crude NMR" Check
Do not rely on TLC. Fluorinated amines and their hydrolytic byproducts often streak or co-elute. You must analyze the crude reaction mixture via
and NMR immediately after a mini-workup.
Observation (Crude NMR)
Diagnosis
Root Cause
Starting Material (SM) Recovered
Enolization
The Grignard acted as a base, deprotonating the -position (if available). Upon quench, SM regenerated.
Ketone/Aldehyde Present
Hydrolysis
The imine hydrolyzed during reaction or workup.[1] Fluorinated imines are notoriously hygroscopic and prone to hydrolysis.
Defluorinated Species
-F Elimination
Formation of a metallo-enamine followed by fluoride ejection. Common in -fluoro imines.
Hydride Adduct (Reduced Imine)
Reduction
-Hydride transfer from the Grignard reagent to the imine carbon. Common with bulky Grignards (e.g., ).
Complex Mixture / Oligomers
Polymerization
The highly electrophilic imine reacted with itself or the product (acting as a nucleophile) attacked remaining SM.
Interactive Troubleshooting Flowchart
Figure 1: Decision logic for diagnosing failure modes in Grignard additions to electrophilic imines.
Technical Deep Dive: The "Fluorine Effect" Trap
You cannot treat a trifluoromethyl imine (
) like a standard Schiff base. The group fundamentally alters the reaction landscape in two opposing ways:
Hyper-Electrophilicity (The Good): The strong inductive effect (
) of fluorine makes the imine carbon exceptionally electrophilic, theoretically accelerating nucleophilic attack.
Increased Acidity (The Bad): The same inductive effect significantly acidifies any
-protons on the group. This makes enolization the dominant pathway if the Grignard is basic enough and the temperature is too high.
The "Hard/Soft" Mismatch
Fluorinated imines are "hard" electrophiles. Grignard reagents are moderately hard nucleophiles but also strong bases.
Problem: If the Grignard is too basic (e.g., alkyl Grignards), it prefers the "hard" proton (enolization) over the "hard" carbon (addition).
Solution: Transmetallation. Switching to Organozinc reagents (Reformatsky-type) or adding Cerium(III) Chloride (
) mitigates basicity while retaining nucleophilicity.
Optimized Protocols & Solutions
Scenario A: The "Moisture" Failure (Hydrolysis)
Symptoms: High conversion to ketone/aldehyde.
Mechanism: Fluorinated imines are unstable towards water. Even trace moisture in the solvent or atmosphere hydrolyzes the
bond before the Grignard can attack.
Corrective Protocol:
Titrate Grignard: Use the Knochel method (LiCl/Iodine) to determine exact concentration. Commercial bottles are often 30-50% degraded.
Solvent Drying: THF/Ether must be distilled from Na/Benzophenone or passed through activated alumina. Water content must be <50 ppm .
Pre-drying the Imine: Azeotrope the imine with dry toluene (
) immediately before reaction.
Scenario B: The "Reduction" Failure
Symptoms: Formation of the reduced amine (hydride addition).
Mechanism: Grignard reagents with
-hydrogens (e.g., Ethyl, Isopropyl) can act as reducing agents via a 6-membered transition state.[2]
Corrective Protocol:
Solvent Switch: Switch from THF to Toluene or Dichloromethane (DCM) . Non-coordinating solvents destabilize the 6-membered transition state required for hydride transfer.
Lewis Acid Activation: Pre-complex the imine with
(1.1 equiv) at . This lowers the LUMO of the imine, favoring nucleophilic attack over hydride transfer.
Scenario C: The "Enolization" Failure
Symptoms: Recovery of starting material.[3][4][5]
Mechanism: Deprotonation of
The following data summarizes typical yield improvements when optimizing conditions for the addition of
to a trifluoromethyl imine ().
Condition
Solvent
Yield (%)
Major Side Product
Standard
THF,
35%
Reduction (Hydride)
Low Temp
THF,
52%
Reduction
Non-Polar
Toluene,
68%
Enolization (SM Recovery)
Lewis Acid
Toluene +
82%
Minor Hydrolysis
Organocerium
THF +
94%
None
Mechanistic Visualization
Understanding the competition between pathways is vital for troubleshooting.
Figure 2: Competing reaction pathways. Path A is favored by non-coordinating solvents and Lewis acids. Path B is favored by steric bulk. Path C is favored by high basicity.
FAQ: Rapid Fire Support
Q: Can I use "Turbo-Grignard" (
) for these reactions?A: Yes, but with caution. breaks up Grignard aggregates, increasing reactivity.[3] This is excellent for sterically hindered imines (e.g., tert-butyl sulfinyl imines) but can increase the rate of enolization if the substrate is sensitive.
Q: My product decomposes on silica gel. How do I purify?A: Fluorinated amines can be slightly acidic or sensitive to the Lewis acidity of silica.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.
Q: Why do I see a "defluorinated" product?A: If your imine has a leaving group or if you generate a metallo-enamine near the fluorine, you might be triggering a
-fluoride elimination.
Fix: Avoid warming the reaction above
before quenching. Quench with acetic acid/THF buffer at low temperature.
References
Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. [Link]
Uneyama, K. (2006). Organofluorine Chemistry.[7][8] Blackwell Publishing. (Focus on nucleophilic addition to trifluoromethyl imines).
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. [Link]
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Imines." Chemical Reviews, 111(9).
Chiral HPLC Separation of 1-(2,6-difluorophenyl)butylamine: A Comparative Technical Guide
Executive Summary The enantiomeric separation of 1-(2,6-difluorophenyl)butylamine presents a unique chromatographic challenge due to the steric bulk of the ortho-difluoro substitution and the lipophilicity of the butyl c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enantiomeric separation of 1-(2,6-difluorophenyl)butylamine presents a unique chromatographic challenge due to the steric bulk of the ortho-difluoro substitution and the lipophilicity of the butyl chain. Unlike simple benzylamines, the 2,6-difluoro motif creates a "shielded" chiral center that requires specific selector geometries for effective discrimination.
This guide compares the two most effective methodologies for this separation:
Crown Ether Complexation (Crownpak CR-I) : The "Gold Standard" for primary amines, offering high selectivity via host-guest inclusion.
Immobilized Polysaccharide Phases (Chiralpak IC/IG) : The versatile alternative, utilizing steric and hydrogen-bonding interactions in normal or polar organic modes.
Recommendation: Start with Method A (Crown Ether) for analytical precision and trace impurity analysis. Use Method B (Polysaccharide) if preparative scale-up is required or if the sample has limited solubility in aqueous-acidic media.
Analyte Profiling & Separation Physics
Understanding the molecule is the first step to successful separation.
Property
Description
Chromatographic Implication
Structure
1-(2,6-difluorophenyl)butylamine
Primary amine () is the sole handle for interaction.
Basicity
pKa 10.5 (Estimated)
Requires pH control. Protonated () for Crown Ether; Neutral () for Polysaccharide.
Sterics
2,6-Difluoro Substitution
Creates significant steric hindrance near the chiral center. This often improves selectivity () by locking the conformation.
Lipophilicity
Butyl Chain
Increases retention on Reversed Phase (RP); requires organic modifiers (MeOH/ACN) to elute within reasonable time.
Method A: Crown Ether Ligand Exchange (The Specific Solution)
Mechanism: The chiral crown ether (18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary ammonium ion (
). The 2,6-difluoro group acts as a "keyed" entry, allowing only one enantiomer to fit deeply into the cavity.
Recommended Column
Column:Daicel Crownpak CR-I(+) (Immobilized) or Crownpak CR(+) (Coated).
Note: The "I" (Immobilized) version is preferred for durability and resistance to organic modifiers.
Optimized Protocol
Mobile Phase: Perchloric Acid (
) pH 1.5 / Methanol ( v/v).
Flow Rate:
(Lower flow improves equilibration of the complex).
Temperature:
(Lower temperature dramatically increases resolution by stabilizing the complex).
Detection: UV @ 210 nm (The difluorophenyl ring has weak absorption; low wavelength is critical).
Expected Performance (Based on Homologous Series)
Parameter
Value / Observation
Selectivity ()
High (). The Crown Ether is highly specific for primary amines.
Resolution ()
Typically (Baseline separation).
Elution Order
On CR(+), the (S)-enantiomer typically elutes first (verify with standard).
Limitations
Low loadability (analytical only). Incompatible with basic impurities.
Method B: Immobilized Polysaccharide (The Versatile Alternative)
Mechanism: Utilization of the "chiral grooves" in amylose or cellulose polymers. The 2,6-difluoro group interacts via halogen-bonding and steric fit within the polymer coil.
Recommended Columns
Primary Choice:Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)). The chlorinated selector often shows superior recognition for halogenated analytes.
Increase DEA concentration to 0.2% or switch to Butylamine.
Peak Tailing
Column overload (Method A)
Dilute sample. Crown ether phases have low capacity.
No Separation
Temperature too high (Method A)
The Crown-Ammonium complex is heat labile. Cool to .
Retention Drift
Volatile additive loss (Method B)
Cap solvent bottles tightly; prepare fresh mobile phase.
High Backpressure
Precipitation (Method A)
Ensure sample is fully soluble in acidic aqueous phase. Filter sample (0.45 µm PTFE).
References
Daicel Chiral Technologies. (n.d.).[4][5] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
Machida, Y., et al. (2005). "Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection." Journal of Chromatography A, 1094(1-2), 196-199. Link
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. (General reference for Crown Ether mechanism).
Technical Guide: Mass Spectrometry Fragmentation of Fluorinated Benzylic Amines
Executive Summary Fluorinated benzylic amines represent a critical pharmacophore in modern drug discovery, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated benzylic amines represent a critical pharmacophore in modern drug discovery, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, their mass spectrometric (MS) behavior presents unique challenges and diagnostic opportunities.
This guide provides a comparative analysis of the fragmentation kinetics of fluorinated benzylic amines versus non-fluorinated standards. By synthesizing Electron Ionization (EI) and Electrospray Ionization (ESI) data, we demonstrate that fluorine substitution on the aromatic ring significantly alters the competition between
-cleavage and benzylic cleavage due to inductive destabilization. Furthermore, we detail the "Ortho Effect," a regio-specific fragmentation pathway that serves as a definitive diagnostic tool for structural elucidation.
Part 1: The Fluorine Effect on Fragmentation Kinetics
To interpret the spectra of fluorinated amines, one must understand the electronic tug-of-war introduced by the fluorine atom. Unlike hydrogen, fluorine is highly electronegative (
vs Pauling scale), exerting a strong inductive electron-withdrawing effect (-I).
Mechanism: The Competitive Pathway
In benzylic amines, two primary fragmentation pathways compete upon ionization:
-Cleavage: Formation of a stable iminium ion.
Benzylic Cleavage: Loss of the amine group to form a benzyl (tropylium) cation.
In non-fluorinated benzylic amines, the benzyl cation (m/z 91) is often the base peak because the aromatic ring stabilizes the positive charge.
In fluorinated analogs, the -I effect of fluorine destabilizes the ring cation. Consequently, the reaction kinetics shift, often favoring the
-cleavage pathway (iminium formation) or increasing the relative abundance of amine-containing fragments.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergence in fragmentation caused by fluorine substitution.
Figure 1: Mechanistic divergence in fluorinated benzylic amines. The inductive effect of fluorine destabilizes the benzylic cation pathway, often enhancing the relative abundance of the iminium ion compared to non-fluorinated controls.
Part 2: Comparative Analysis (H vs. F)
This section objectively compares the spectral performance of fluorinated amines against standard non-fluorinated alternatives.
Electron Ionization (EI) Patterns (70 eV)
The most striking difference lies in the stability of the tropylium ion.
Feature
Non-Fluorinated (Standard)
Fluorinated (Product)
Mechanistic Insight
Base Peak
m/z 91 (Tropylium)
Varies (often Immonium)
Fluorine destabilizes the carbocation, reducing m/z 109 abundance relative to m/z 91 in H-analogs.
Molecular Ion
Distinct ()
Distinct ()
F-substitution adds 18 Da per F atom.
Benzylic Ion
High Abundance
Lower Abundance
Inductive withdrawal (-I) makes formation of energetically less favorable.
HF Loss
Absent
Present (Low)
Rare in simple EI, but diagnostic if observed (M-20).
Electrospray Ionization (ESI-MS/MS) Patterns
In LC-MS/MS, protonated molecules
are generated. The fragmentation is driven by Collision Induced Dissociation (CID).[1][2]
Non-Fluorinated: Dominant loss of
(17 Da) to form the benzyl cation (m/z 91).
Fluorinated: Loss of
is still observed, but the resulting fluorobenzyl cation (m/z 109) is more reactive. It may undergo secondary fragmentation (loss of HF) or charge migration more readily than the stable unsubstituted tropylium ion [1].
Part 3: Regio-Specific Fragmentation (The Ortho Effect)
A critical advantage of high-resolution MS for fluorinated amines is the ability to distinguish regioisomers (Ortho vs. Meta/Para). This is driven by the "Ortho Effect," where the proximity of the fluorine atom to the amine substituent facilitates specific interaction mechanisms.
The Diagnostic Mechanism
In ortho-fluorobenzylamines, the fluorine atom can interact with the benzylic hydrogens or the amine protons.
Ortho-Isomers: Often show a characteristic loss of HF (20 Da) or
+ HF due to the proximity of the leaving groups.
Meta/Para-Isomers: The distance precludes direct interaction; fragmentation is dominated by simple cleavage.
Experimental Observation:
In a comparative study of
-benzyl-2-fluoroamine isomers:
Ortho: Significant abundance of
.
Para: Negligible
; dominant .
Part 4: Experimental Protocol
To replicate these profiles and validate the identity of a fluorinated amine, follow this self-validating workflow.
Method: ESI-MS/MS Structural Validation
1. Sample Preparation:
Dissolve 0.1 mg of the fluorinated amine in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.
Control: Prepare the non-fluorinated analog (Benzylamine) at the same concentration.
2. Direct Infusion (System Check):
Flow rate: 10
L/min.
Scan range: m/z 50–500.
Validation: Ensure
intensity > 1e6 counts.
3. MS/MS Acquisition (The Experiment):
Isolate the precursor ion (e.g., m/z 126 for fluorobenzylamine).
Apply stepped Collision Energy (CE): 10, 20, 40 eV.
Why Stepped CE? Low energy reveals the loss of
(ammonia); high energy forces the ring fragmentation (fluorine specific).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for ESI-MS/MS characterization, highlighting the decision logic for identifying amine and ortho-fluorine signatures.
Part 5: References
Athouin, L., et al. (2006). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry.
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
NIST Mass Spectrometry Data Center. Ortho and Para effects in electron ionization mass spectra. National Institutes of Health / NIST.
A Comparative Guide to the Metabolic Stability of 2,6-Difluoro vs. 2,4-Difluoro Amines
For researchers and professionals in drug development, optimizing a molecule's metabolic stability is a critical step in translating a promising compound into a viable therapeutic agent. The aniline scaffold, while a ver...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, optimizing a molecule's metabolic stability is a critical step in translating a promising compound into a viable therapeutic agent. The aniline scaffold, while a versatile building block, is often susceptible to rapid metabolism, presenting a significant challenge.[1] Strategic fluorination has emerged as a powerful and routine tactic to enhance drug-like properties, particularly by improving metabolic resistance.[2][3]
However, the regiochemistry of fluorine substitution is not a trivial choice. The decision to place fluorine atoms at the 2,6- versus the 2,4-positions on an amine-containing aromatic ring can have profound and divergent consequences on the compound's metabolic fate. This guide provides an in-depth technical comparison of these two common substitution patterns, supported by mechanistic principles and experimental data, to inform rational drug design.
The Mechanistic Underpinnings of Stability: Steric Shielding vs. Electronic Effects
The metabolic fate of most xenobiotics is primarily dictated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] These enzymes are responsible for the majority of Phase I oxidative metabolism.[5][6] The enhanced metabolic stability of fluorinated amines stems from the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[7][8] The specific placement of fluorine atoms leverages these properties in different ways.
The Case for 2,6-Difluoro Amines: The Power of Steric Hindrance
The primary advantage of the 2,6-difluoro substitution pattern is the steric shield it provides to the adjacent amine group. The two ortho fluorine atoms act as physical barriers, sterically hindering the approach and binding of the substrate to the active site of CYP enzymes.[9] This "ortho-effect" makes it more difficult for the enzyme to perform common metabolic reactions on the amine itself, such as N-dealkylation or N-oxidation.
Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the aniline nitrogen, reducing its basicity.[10][11] While this electronic effect is also present in the 2,4-difluoro isomer, the dominant protective feature of the 2,6-pattern is unequivocally its steric bulk. This strategy effectively "locks out" metabolizing enzymes, leading to a substantial increase in the compound's half-life.[12]
The Nuanced Profile of 2,4-Difluoro Amines: A Balance of Effects and a Hidden Liability
The 2,4-difluoro substitution pattern also enhances metabolic stability compared to an unsubstituted aniline, but through a more complex interplay of effects and with a notable vulnerability. Like the 2,6-isomer, it reduces the electron density of the aromatic ring and lowers the amine's basicity, making it a less favorable substrate for oxidation.
However, the key difference lies in the fluorine atom at the para position. While this position is blocked from the common metabolic pathway of para-hydroxylation, it can become a site of a different metabolic attack. Cytochrome P-450 dependent monooxygenation at a fluorinated para position can proceed via the formation of a highly reactive and toxic benzoquinoneimine intermediate, with the concurrent release of a fluoride anion.[13] This bioactivation pathway represents a significant liability. Studies on fluorinated anilinoquinazolines have shown that 4-fluoro isomers undergo rapid metabolism, which is likely attributable to this defluorination mechanism.[14] Therefore, while the 2,4-pattern offers some protection, it introduces a potential risk of forming reactive metabolites.
Caption: Mechanistic comparison of metabolic pathways for 2,6- vs. 2,4-difluoro amines.
Quantitative Comparison: A Summary of Metabolic Properties
The choice between these two substitution patterns involves a trade-off between maximal stability and potential bioactivation risks. The following table summarizes the key differentiating characteristics based on established principles and experimental observations.
Steric hindrance from two ortho fluorine atoms physically blocking the amine group.[9]
A combination of steric hindrance from one ortho fluorine and strong electron-withdrawing effects.[15]
Key Metabolic Liability
Generally low; potential for metabolism at other sites on the molecule.
Susceptibility to oxidative defluorination at the 4-position, leading to the formation of reactive benzoquinoneimine metabolites.[13][14]
Typical In Vitro Half-life (t₁/₂)
Generally Longer
Generally Shorter (compared to 2,6-isomer)
Typical Intrinsic Clearance (CLᵢₙₜ)
Lower
Higher (compared to 2,6-isomer)
Noteworthy Considerations
Often the preferred strategy for maximizing metabolic stability of an aniline core.
The potential for reactive metabolite formation requires careful toxicological assessment.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of new chemical entities, the in vitro liver microsomal stability assay is a standard and robust method.[6][16] It provides key parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[17]
Materials and Equipment
Microsomal Preparation: Pooled liver microsomes (human, rat, etc.).[18]
Test Compounds: Stock solutions in DMSO (e.g., 10 mM).
Buffer: Potassium phosphate buffer (pH 7.4).
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).[19]
Quenching Solution: Acetonitrile containing an internal standard.
Instrumentation: LC-MS/MS for compound quantification.[18]
Incubator/Water Bath: Set to 37°C.
Step-by-Step Methodology
Preparation:
Thaw pooled liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.
Prepare the test compound incubation mixture by adding the compound stock to the microsomal solution to achieve a final concentration of 1 µM. Keep on ice.
Prepare a negative control incubation for each compound without the NADPH cofactor to assess non-enzymatic degradation.
Incubation:
Pre-warm the incubation mixtures (with and without NADPH) at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to the test samples. For the negative control, add buffer instead.
Immediately collect the first aliquot (t=0) and transfer it to a 96-well plate containing the cold quenching solution.
Time-Course Sampling:
Continue incubating the reaction mixtures at 37°C.
Collect subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[6][16]
Sample Processing & Analysis:
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the linear portion of the decay curve (k).
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[17]
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion and Practical Implications for Drug Design
The strategic placement of fluorine atoms on an aniline ring is a high-impact decision in medicinal chemistry. This guide demonstrates that while both 2,6- and 2,4-difluoro substitution patterns can enhance metabolic stability, they are not interchangeable.
For maximal metabolic blocking, the 2,6-difluoro pattern is the superior choice. Its efficacy is rooted in the clear and potent mechanism of steric hindrance, which directly protects the metabolically labile amine functionality. This approach is generally considered lower risk and more predictable.
The 2,4-difluoro pattern offers a moderate improvement in stability but introduces a significant liability. The potential for bioactivation at the para-fluorine position to a reactive quinoneimine metabolite necessitates thorough downstream toxicological evaluation.[13][14]
Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the overall molecular context. By understanding the distinct mechanistic consequences of fluorine regiochemistry, researchers can make more informed decisions, accelerating the design of safer and more effective drug candidates.
References
Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
Wikipedia. (n.d.). Biological aspects of fluorine.
ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
optical rotation values for (R)-1-(2,6-Difluorophenyl)butan-1-amine
The following technical guide details the optical rotation, synthesis, and comparative analysis of (R)-1-(2,6-Difluorophenyl)butan-1-amine , a specialized chiral intermediate. Content Type: Publish Comparison Guide Audie...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optical rotation, synthesis, and comparative analysis of (R)-1-(2,6-Difluorophenyl)butan-1-amine , a specialized chiral intermediate.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists
Focus: Optical Rotation, Asymmetric Synthesis, and Chiral Purity Analysis
Executive Summary & Technical Specifications
(R)-1-(2,6-Difluorophenyl)butan-1-amine is a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., TRK, JAK) and agrochemicals where the spatial orientation of the amine is critical for binding affinity. Unlike its ethyl analog, the butyl variant offers increased lipophilicity and steric bulk, altering the pharmacokinetic profile of the final drug candidate.
Colorless to pale yellow oil (free base); White solid (HCl salt)
Optical Rotation Analysis
Reference Values and Expectations
While the specific rotation (
) for the ethyl analog [(R)-1-(2,6-difluorophenyl)ethanamine] is well-documented in commercial catalogs, the butyl analog is often a proprietary intermediate with values dependent on solvent and concentration.
Based on structural analogs and the Ellman auxiliary synthesis route, the expected values are:
Compound
Configuration
Expected
Solvent
Status
(R)-Ethyl Analog
(R)
+18.0° to +22.0°
MeOH (c=1.0)
Benchmark
(R)-Butyl Analog
(R)
+14.0° to +19.0°
MeOH (c=1.0)
Predicted
(S)-Butyl Analog
(S)
-14.0° to -19.0°
MeOH (c=1.0)
Predicted
Critical Note: The 2,6-difluoro substitution pattern creates significant steric hindrance and electronic repulsion. Optical rotation values for this class are highly sensitive to pH and solvent . The free base and HCl salt will have significantly different rotation values (often opposite signs). Always report the counter-ion.
Measurement Protocol (Self-Validating)
To ensure data integrity, use the following protocol to establish the specific rotation for your specific batch:
Preparation: Dissolve 100 mg of the amine (free base) in 10.0 mL of HPLC-grade Methanol (concentration
).
Blanking: Zero the polarimeter using the pure solvent batch.
Measurement: Measure at 20°C using the Sodium D-line (589 nm).
Calculation:
Where is observed rotation, is path length (dm), and is g/mL.
Comparative Analysis: Synthesis Routes
The optical purity of this compound is heavily dictated by the synthesis method. We compare the three primary routes below.
This flowchart visualizes the stereochemical control points in the synthesis.
Caption: Step-by-step asymmetric synthesis utilizing Ellman's auxiliary to ensure (R)-configuration.
Diagram 2: Chiral Resolution Logic
Decision tree for selecting the correct purification method based on scale and purity needs.
Caption: Decision matrix for purifying the target amine based on production scale.
References
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry.
Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
PubChem Compound Summary. "(R)-1-(2,6-Difluorophenyl)ethanamine (Analog Reference)." National Center for Biotechnology Information.
A Comparative Guide to the Structural Verification of 2,6-Difluoro Amine Intermediates by X-ray Crystallography
In the landscape of modern drug discovery and development, the precise structural characterization of synthetic intermediates is paramount. Among these, 2,6-difluoro amine moieties are increasingly incorporated into nove...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise structural characterization of synthetic intermediates is paramount. Among these, 2,6-difluoro amine moieties are increasingly incorporated into novel pharmaceutical candidates to enhance metabolic stability and binding affinity. However, the unique electronic properties imparted by the fluorine atoms can introduce complexities in structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the unambiguous structural verification of these critical intermediates.
The Unparalleled Power of Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline material.[1][2] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding the chemical and physical properties of a compound.[3] For 2,6-difluoro amine intermediates, where subtle changes in conformation can significantly impact biological activity, the atomic-level resolution offered by SCXRD is indispensable.[4][5]
The process of SCXRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2][3] This pattern, a unique fingerprint of the crystal's internal structure, allows for the reconstruction of a detailed three-dimensional electron density map, from which the atomic positions can be determined.[2][3]
A significant challenge in employing SCXRD is the prerequisite of obtaining high-quality single crystals.[4][5][6] The process of crystallization, which involves the slow and ordered arrangement of molecules from a solution or melt, can be a time-consuming and often trial-and-error endeavor.[6][7] Classical methods for crystallizing small organic molecules include slow evaporation, solvent layering, and vapor diffusion.[6][7][8]
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a solution of the compound, leading to supersaturation and crystal growth.[7]
Solvent Layering: In this technique, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Diffusion between the two layers induces crystallization.[7]
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is insoluble.[8] Vapor from the outer solvent slowly diffuses into the inner container, causing the compound to precipitate and form crystals.[8]
Recent advancements have introduced more sophisticated techniques to overcome crystallization challenges, such as the "crystalline sponge" method and microbatch under-oil approaches.[4][5][6]
The Workflow of Single Crystal X-ray Diffraction
The experimental workflow for SCXRD is a multi-step process that demands precision and expertise.
Figure 1: A generalized workflow for single crystal X-ray diffraction analysis.
Interpreting the Crystallographic Information File (CIF)
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF).[9] This standardized text file contains a wealth of information about the crystal structure, including unit cell dimensions, atomic coordinates, and details of the data collection and refinement process.[9] The CIF allows for the visualization and further analysis of the crystal structure using various software programs.[10] It is the definitive proof of the molecular structure and is often required for publication in scientific journals.[11]
Alternative and Complementary Analytical Techniques
While SCXRD provides the most definitive structural information, other analytical techniques are essential for routine characterization and can offer complementary data.[12][13][14][15]
Technique
Information Provided
Strengths
Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[12]
Provides detailed information about the molecular framework in solution.[16] ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[17][18][19]
Does not provide direct 3D structural information (bond lengths, angles). Complex spectra can be challenging to interpret.[20]
Mass Spectrometry (MS)
Molecular weight and elemental composition.[14][21]
High sensitivity, allows for the identification of intermediates in reaction mixtures.[21][22][23]
Provides limited information on stereochemistry and connectivity. Fragmentation patterns can be complex.[22]
Computational Chemistry
Predicted 3D structure, electronic properties, and spectroscopic data.[24]
Can provide insights into conformational preferences and reaction mechanisms.[25][26] Can aid in the interpretation of experimental data.[27]
Predictions are model-dependent and require experimental validation. Accuracy can vary depending on the level of theory used.
A Comparative Analysis: When to Choose X-ray Crystallography
The decision to pursue SCXRD over other techniques depends on the specific research question.
Figure 2: Decision-making guide for selecting the appropriate structural verification technique.
Experimental Protocols
Prepare a saturated solution: Dissolve 5-10 mg of the purified 2,6-difluoro amine intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small vial (0.5-1 mL).
Set up the diffusion chamber: Place the small vial inside a larger, sealable container (e.g., a beaker or a larger vial).
Add the anti-solvent: Add a more volatile solvent in which the compound is poorly soluble (e.g., pentane, hexane) to the larger container, ensuring the level is below the top of the inner vial.
Seal and incubate: Seal the outer container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
Monitor for crystal growth: Check for the formation of single crystals over several days to weeks.
Crystal selection and mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
Data collection: Place the mounted crystal on the diffractometer and collect diffraction data at a controlled temperature (often cryogenic temperatures to minimize thermal motion).
Data processing: Integrate the raw diffraction images to obtain a list of reflection intensities.
Structure solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
Structure refinement: Refine the atomic positions and other parameters against the experimental data to obtain the final, accurate crystal structure.
Validation: Use software tools to validate the quality and correctness of the final structure.
Conclusion
For the definitive structural verification of 2,6-difluoro amine intermediates, single crystal X-ray diffraction remains the most powerful and unambiguous technique. While challenges in crystallization exist, the wealth of precise three-dimensional structural information it provides is unparalleled. For routine analysis and instances where single crystals are not readily obtainable, a combination of NMR spectroscopy, mass spectrometry, and computational chemistry offers a robust alternative. Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of these important pharmaceutical building blocks.
References
Advanced crystallisation methods for small organic molecules - ePrints Soton.
Chemical crystalliz
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
crystalliz
Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Identifying reactive intermedi
(PDF)
Crystal Structure Solution of Organic Compounds
Structure Elucidation of Fluorin
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
Structure Elucidation of Fluorinated Compounds by NMR | Applic
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - PMC.
CIF Analyzers: Crystallography Just Got a D
A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde - Benchchem.
Modern Analytical Technique for Characteriz
High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calcul
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
Comparison of different analytical techniques - ResearchG
Identifying reactive intermediates by mass spectrometry - RSC Publishing.
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC - PubMed Central.
The Crystallographic Information File (CIF)
High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations | Journal of Chemical Information and Modeling - ACS Public
TUTORIAL on How to Read a .CIF File - YouTube.
A Brief Overview of Different Analytical Techniques for M
PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/G
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.
X-ray crystallography - Wikipedia.
How do organic compounds single crystal X rays diffraction work?
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
CIF (Crystallographic Information File)
A short guide to Crystallographic Inform
Mass Spectrometry in Organic Chemistry // HSC Chemistry ... - YouTube.